molecular formula C20H19Cl2NO5 B12465737 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

Cat. No.: B12465737
M. Wt: 424.3 g/mol
InChI Key: MWQMQWVNYUYFCD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate is a complex organic compound characterized by the presence of methoxyphenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-methoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-hydroxyphenyl derivatives, while reduction of the carbonyl group may produce 2-(3-methoxyphenyl)ethanol derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
  • N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)carbamoyl]butanoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H19Cl2NO5

Molecular Weight

424.3 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3,4-dichloroanilino)-5-oxopentanoate

InChI

InChI=1S/C20H19Cl2NO5/c1-27-15-5-2-4-13(10-15)18(24)12-28-20(26)7-3-6-19(25)23-14-8-9-16(21)17(22)11-14/h2,4-5,8-11H,3,6-7,12H2,1H3,(H,23,25)

InChI Key

MWQMQWVNYUYFCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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